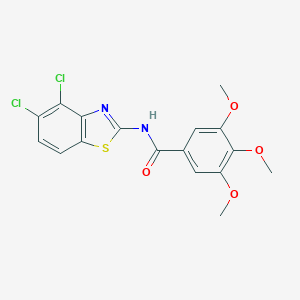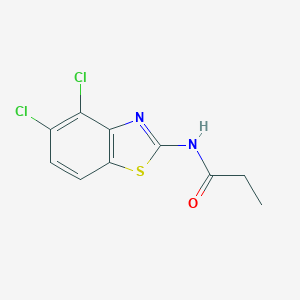![molecular formula C21H23N3O4 B251315 N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPI is a synthetic molecule that belongs to the class of benzodioxole derivatives. It has been extensively studied for its biological and pharmacological properties, including its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of BPPI involves its interaction with specific receptors in the brain, including the dopamine D2 receptor and serotonin 5-HT1A receptor. BPPI has been shown to act as a partial agonist at these receptors, meaning that it can activate them to a certain extent, but not fully. This unique mechanism of action may make BPPI useful in the treatment of various psychiatric disorders, including schizophrenia and depression.
Biochemical and Physiological Effects:
BPPI has been shown to have various biochemical and physiological effects, including its ability to modulate the activity of certain neurotransmitters in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. BPPI has been shown to have a relatively low toxicity profile, making it a potentially safe candidate for drug development.
実験室実験の利点と制限
BPPI has several advantages and limitations for lab experiments. One advantage is its high affinity for certain receptors in the brain, making it a potentially useful tool for studying the function of these receptors. However, one limitation is its relatively complex synthesis process, which may make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for the study of BPPI. One direction is the development of drugs that target the dopamine D2 receptor and serotonin 5-HT1A receptor, which may be useful in the treatment of various psychiatric disorders. Another direction is the exploration of BPPI's anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of BPPI and its potential therapeutic uses.
合成法
The synthesis of BPPI involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 4-(4-propanoylpiperazin-1-yl)aniline, which is then subjected to a series of reactions to produce the final product, BPPI. The synthesis of BPPI is a complex process that requires specialized equipment and expertise.
科学的研究の応用
BPPI has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of drugs that target these receptors. BPPI has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
特性
分子式 |
C21H23N3O4 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c1-2-20(25)24-11-9-23(10-12-24)17-6-4-16(5-7-17)22-21(26)15-3-8-18-19(13-15)28-14-27-18/h3-8,13H,2,9-12,14H2,1H3,(H,22,26) |
InChIキー |
OHJWZEMHHPSNLZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)


![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
